molecular formula C20H21N5O2 B11046911 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11046911
M. Wt: 363.4 g/mol
InChI Key: DJUVDGVPSBMOPY-UHFFFAOYSA-N
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Description

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of benzimidazole and pyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amine group with 3,4-dimethylphenylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Share the benzimidazole core structure.

    Pyrimidine derivatives: Contain the pyrimidine ring.

    Acetamide derivatives: Feature the acetamide functional group.

Uniqueness

2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to its combination of benzimidazole and pyrimidine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-(10-amino-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C20H21N5O2/c1-12-7-8-15(9-13(12)2)22-18(26)10-14-11-24-16-5-3-4-6-17(16)25(21)20(24)23-19(14)27/h3-9,14H,10-11,21H2,1-2H3,(H,22,26)

InChI Key

DJUVDGVPSBMOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CN3C4=CC=CC=C4N(C3=NC2=O)N)C

Origin of Product

United States

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